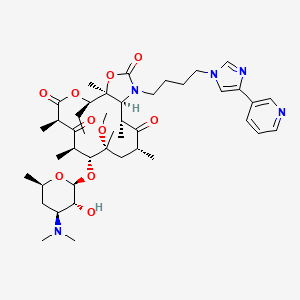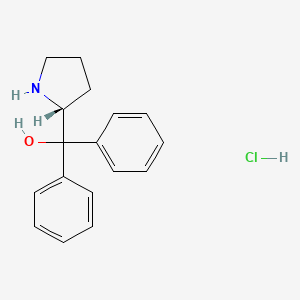
ダマレネジオールII 3-O-カフェ酸エステル
説明
[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a naturally occurring triterpenoid compound derived from the plant Ostryopsis nobilis. It is known for its unique chemical structure, which includes a dammarane skeleton linked to a caffeic acid moiety. This compound has garnered significant interest due to its potential pharmacological activities and its role as an intermediate in the biosynthesis of ginsenosides, which are major bioactive components in Panax ginseng .
科学的研究の応用
[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of scientific research applications across various fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex triterpenoid compounds and ginsenosides.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a bioactive molecule in various biological processes.
Medicine: [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate exhibits promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound’s unique chemical structure makes it a valuable ingredient in the development of natural products and pharmaceuticals.
作用機序
Target of Action
Dammarenediol II 3-O-caffeate is a natural product from Ostryopsis nobilis It’s known that dammarenediol ii is a key intermediate in the biosynthesis of ginsenosides , which are known to interact with a variety of targets, including various enzymes and receptors.
Mode of Action
It’s known that dammarenediol ii is converted into various ginsenosides through the action of glycosyltransferases . These ginsenosides can interact with their targets in a variety of ways, often modulating their activity.
Biochemical Pathways
Dammarenediol II is a crucial intermediate in the biosynthesis of ginsenosides . It’s synthesized from 2,3-oxidosqualene by the enzyme dammarenediol-II synthase . The dammarenediol II can then be glycosylated by glycosyltransferases to form various ginsenosides . These ginsenosides can affect a variety of biochemical pathways, depending on their specific structure and the targets they interact with.
Pharmacokinetics
It’s known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may be well-absorbed and distributed in the body. The metabolism and excretion of the compound would likely depend on its specific interactions with metabolic enzymes and transporters.
Result of Action
For example, some ginsenosides have been shown to have anti-cancer activity .
生化学分析
Biochemical Properties
Dammarenediol II 3-O-caffeate plays a significant role in biochemical reactions, particularly in the biosynthesis of ginsenosides. It interacts with several enzymes and proteins, including dammarenediol-II synthase, which catalyzes the cyclization of 2,3-oxidosqualene to dammarenediol-II . This interaction is essential for the formation of the triterpene skeleton in dammarene-type saponins. Additionally, Dammarenediol II 3-O-caffeate is involved in glycosylation reactions catalyzed by UDP-glycosyltransferases, leading to the formation of bioactive glucosides .
Cellular Effects
Dammarenediol II 3-O-caffeate influences various cellular processes and functions. In transgenic tobacco cells, the production of dammarenediol-II resulted in reduced levels of phytosterols such as β-sitosterol, campesterol, and stigmasterol . This compound also affects cell signaling pathways and gene expression, contributing to its potential anti-cancer activities. For instance, dammarenediol-II glucosides have shown higher anti-colon cancer activities compared to natural ginsenosides .
Molecular Mechanism
The molecular mechanism of Dammarenediol II 3-O-caffeate involves its interaction with specific enzymes and proteins. It binds to dammarenediol-II synthase, facilitating the cyclization of 2,3-oxidosqualene to dammarenediol-II . This binding interaction is crucial for the biosynthesis of dammarene-type saponins. Additionally, the glycosylation of dammarenediol-II by UDP-glycosyltransferases results in the formation of bioactive glucosides, which exhibit enhanced pharmacological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dammarenediol II 3-O-caffeate have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that dammarenediol-II production in transgenic tobacco cells can be sustained over several weeks, with significant accumulation in the roots
Dosage Effects in Animal Models
The effects of Dammarenediol II 3-O-caffeate vary with different dosages in animal models. Studies have demonstrated that higher doses of dammarenediol-II glucosides exhibit stronger anti-cancer activities It is essential to determine the threshold and toxic effects of high doses to ensure safe and effective use
Metabolic Pathways
Dammarenediol II 3-O-caffeate is involved in several metabolic pathways, particularly in the biosynthesis of ginsenosides. It serves as a precursor for protopanaxadiol and protopanaxatriol, which are further glycosylated to form various ginsenosides . The interaction with enzymes such as dammarenediol-II synthase and UDP-glycosyltransferases is crucial for these metabolic processes. Additionally, the metabolic flux and levels of metabolites are influenced by the presence of Dammarenediol II 3-O-caffeate .
Transport and Distribution
The transport and distribution of Dammarenediol II 3-O-caffeate within cells and tissues are essential for its biological activity. This compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution pattern of Dammarenediol II 3-O-caffeate is influenced by its solubility and interaction with cellular components.
Subcellular Localization
Dammarenediol II 3-O-caffeate exhibits specific subcellular localization, which affects its activity and function. Studies have shown that dammarenediol-II synthase, the enzyme responsible for its biosynthesis, is localized in the microsomes of Saccharomyces cerevisiae . This localization is essential for the efficient production of dammarenediol-II and its subsequent glycosylation to form bioactive glucosides. The targeting signals and post-translational modifications of Dammarenediol II 3-O-caffeate play a crucial role in directing it to specific cellular compartments.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the extraction of dammarenediol II from plant sources, followed by esterification with caffeic acid. The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The esterification reaction is usually carried out under mild acidic conditions to facilitate the formation of the ester bond between dammarenediol II and caffeic acid.
Industrial Production Methods: Industrial production of [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate can be achieved through biotechnological approaches, such as the use of transgenic plants or microbial cell factories. For instance, the production of dammarenediol II has been successfully established in cell suspension cultures of transgenic tobacco plants overexpressing the dammarenediol II synthase gene . This method allows for large-scale production and can be optimized for higher yields through culture conditions and genetic modifications.
化学反応の分析
Types of Reactions: [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional functional groups or modify existing ones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to replace specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered bioactivity.
類似化合物との比較
[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate can be compared with other similar triterpenoid compounds, highlighting its uniqueness:
Dammarenediol II: The parent compound of [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate, which lacks the caffeic acid moiety.
Dipterocarpol: Another triterpenoid with a similar dammarane skeleton but different functional groups.
20,24-Dihydroxydammar-25-en-3-one: A triterpenoid with hydroxyl groups at different positions on the dammarane skeleton.
24,25-Epoxydammar-20(21)-en-3-one: A triterpenoid with an epoxide ring and different functional groups.
Dammar-20(21)-en-3,24,25-triol: A triterpenoid with multiple hydroxyl groups on the dammarane skeleton.
These compounds share structural similarities but differ in their functional groups and bioactivities, making [(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate unique in its pharmacological potential and applications.
特性
IUPAC Name |
[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3/b16-12+/t27-,28+,31+,32-,33+,36+,37-,38-,39+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMAYTYEFBTXFR-MYGOKKNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1149278.png)
![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)
![[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate](/img/structure/B1149281.png)
